molecular formula BaCuHoORh B14290284 CID 71337134 CAS No. 113288-54-3

CID 71337134

Cat. No.: B14290284
CAS No.: 113288-54-3
M. Wt: 484.71 g/mol
InChI Key: GFSNUMKBFAFNOG-UHFFFAOYSA-N
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Description

This gap suggests that the compound may require further investigation in specialized databases (e.g., PubChem, SciFinder) or experimental studies to elucidate its properties.

Properties

CAS No.

113288-54-3

Molecular Formula

BaCuHoORh

Molecular Weight

484.71 g/mol

InChI

InChI=1S/Ba.Cu.Ho.O.Rh

InChI Key

GFSNUMKBFAFNOG-UHFFFAOYSA-N

Canonical SMILES

O=[Rh].[Cu].[Ba].[Ho]

Origin of Product

United States

Preparation Methods

The preparation of CID 71337134 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation process may include steps such as crystallization, purification, and drying to obtain the final product.

Chemical Reactions Analysis

CID 71337134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups.

Scientific Research Applications

CID 71337134 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound could be investigated for its therapeutic potential in treating certain diseases. In industry, it may be used in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 71337134 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data for CID 71337134, a direct comparison with analogous compounds cannot be provided. However, the evidence highlights methodologies and frameworks for comparing structurally or functionally related molecules, which can guide future analyses:

Key Insights from the Evidence

Structural Analogues :

  • illustrates the use of 3D overlays and structural formulae to compare substrates and inhibitors (e.g., taurocholic acid [CID 6675] vs. DHEAS [CID 12594]) based on steroid backbone orientation .
  • compares oscillatoxin derivatives (CIDs 101283546, 185389, etc.) by analyzing methyl group substitutions and functional group variations .

Physicochemical and Pharmacological Properties :

  • –14 provide templates for comparing solubility, logP values, BBB permeability, and enzyme inhibition profiles. For example:

  • CID 57416287: LogP = 0.03, high solubility (86.7 mg/mL), BBB non-permeable .
  • CID 252137 : LogP = high polarity, BBB permeable, CYP1A2 inhibitor .

Synthetic and Functional Similarity :

  • –14 emphasize comparing synthetic routes (e.g., reaction conditions, catalysts) and pharmacological activities (e.g., IC50, EC50) to identify structural-activity relationships.

Proposed Comparison Framework for this compound

If structural or functional data for this compound becomes available, the following parameters should be analyzed against analogous compounds:

Parameter Example Compounds Relevant Evidence
Molecular Weight CID 6675 (515.6 g/mol)
LogP (Partition Coefficient) CID 57416287 (0.03)
Solubility CID 1761-61-1 (0.687 mg/mL)
Enzyme Inhibition CID 252137 (CYP1A2 inhibitor)
Synthetic Routes A-FGO-catalyzed reactions

Limitations and Recommendations

Data Gaps : The absence of this compound in the evidence precludes a definitive comparison. Future studies should prioritize its characterization using the methodologies outlined in the evidence (e.g., mass spectrometry, synthetic protocols ).

Database Utilization : Tools like PubChem and SciFinder, as emphasized in and , are critical for identifying structural analogues and prior research .

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